N~2~-Succinylornithine

描述

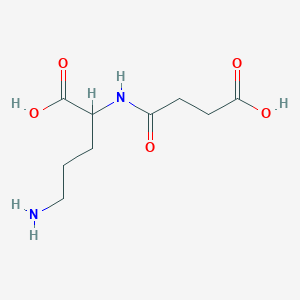

N²-(3-Carboxypropanoyl)ornithine (IUPAC name: (2S)-5-amino-2-(3-carboxypropanamido)pentanoic acid), also known as N2-Succinyl-L-ornithine or SUO, is a modified ornithine derivative. Structurally, it consists of an L-ornithine backbone with a 3-carboxypropanoyl (succinyl) group attached to the N² (alpha-amino) position. This compound is of interest due to its role in microbial metabolism and enzymatic interactions, particularly in pathways involving polyamine biosynthesis and nitrogen cycling . Its structural features, including the succinyl moiety and charged carboxyl groups, influence its solubility, stability, and biological activity.

属性

CAS 编号 |

899816-95-6 |

|---|---|

分子式 |

C9H16N2O5 |

分子量 |

232.23 g/mol |

IUPAC 名称 |

(2S)-5-amino-2-(3-carboxypropanoylamino)pentanoic acid |

InChI |

InChI=1S/C9H16N2O5/c10-5-1-2-6(9(15)16)11-7(12)3-4-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |

InChI 键 |

VWXQFHJBQHTHMK-LURJTMIESA-N |

手性 SMILES |

C(C[C@@H](C(=O)O)NC(=O)CCC(=O)O)CN |

规范 SMILES |

C(CC(C(=O)O)NC(=O)CCC(=O)O)CN |

物理描述 |

Solid |

产品来源 |

United States |

准备方法

Direct Acylation of Ornithine

One of the most straightforward methods for synthesizing N~2~-(3-Carboxypropanoyl)ornithine involves the acylation of ornithine using 3-carboxypropanoic acid. This method typically follows these steps:

Reagents : Ornithine, 3-carboxypropanoic acid, and a coupling agent (e.g., Dicyclohexylcarbodiimide).

-

- Dissolve ornithine in a suitable solvent (e.g., dimethylformamide).

- Add the coupling agent and allow it to react for a specified time.

- Introduce 3-carboxypropanoic acid to the reaction mixture.

- Stir at room temperature or apply mild heating to promote reaction completion.

Purification : The product can be purified via crystallization or chromatography.

Enzymatic Synthesis

Enzymatic methods offer a more biocompatible approach to synthesizing N~2~-(3-Carboxypropanoyl)ornithine:

Enzyme : Ornithine transcarbamylase (OTC), which catalyzes the transfer of carbamoyl groups.

-

- Prepare a reaction mixture containing ornithine and carbamoyl phosphate.

- Incubate with OTC under optimal conditions (pH, temperature).

Yield : This method can yield high purity products with minimal by-products.

Solid-Phase Peptide Synthesis

This method is particularly useful for synthesizing peptides and related compounds:

-

- Attach an amino acid resin to a solid support.

- Sequentially add protected amino acids using coupling reagents.

- Deprotect and cleave the final product from the resin.

Advantages : This method allows for precise control over the sequence and modifications of amino acids.

Analytical Techniques for Characterization

The characterization of N~2~-(3-Carboxypropanoyl)ornithine is crucial for confirming its structure and purity:

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used to analyze amino acids due to its sensitivity and resolution:

- Procedure :

- Sample preparation involves deproteinization followed by filtration.

- The sample is injected into an HPLC system equipped with a UV detector.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural information:

- Technique : Electrospray ionization (ESI) is often used for analyzing small molecules like N~2~-(3-Carboxypropanoyl)ornithine.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy can elucidate structural details about the compound:

- Application : ^1H and ^13C NMR are employed to confirm the presence of specific functional groups.

Summary of Findings

The synthesis of N~2~-(3-Carboxypropanoyl)ornithine can be achieved through various methods, each with its advantages and challenges. The choice of method often depends on factors such as desired yield, purity, and available resources.

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Acylation | Simple and direct | May require purification |

| Enzymatic Synthesis | Biocompatible | Requires specific enzymes |

| Solid-Phase Peptide Synthesis | Precise control over sequences | More complex setup |

化学反应分析

反应类型

N2-琥珀酰-L-鸟氨酸经历各种化学反应,包括:

常用试剂和条件

转氨基作用: 常用试剂包括 2-酮戊二酸,它作为氨基受体.

主要形成的产物

转氨基作用: 主要产物是 N-琥珀酰-L-谷氨酸 5-半醛和 L-谷氨酸.

水解: 主要产物是琥珀酸和鸟氨酸.

科学研究应用

Chemical Properties and Mechanism of Action

N~2~-(3-Carboxypropanoyl)ornithine is an acylated derivative of ornithine, a non-essential amino acid that plays a pivotal role in the urea cycle and protein synthesis. The compound exhibits unique interactions with enzymes involved in nitrogen metabolism, specifically targeting n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These interactions are crucial for understanding its biochemical pathways and therapeutic potential.

Biochemical Applications

-

Ornithine Transcarbamylase Deficiency :

N~2~-(3-Carboxypropanoyl)ornithine has been studied in the context of ornithine transcarbamylase deficiency, a genetic disorder affecting the urea cycle. Case studies have shown that compounds affecting the urea cycle can provide metabolic management strategies for patients with this deficiency . For instance, early intervention with similar compounds has demonstrated improvements in metabolic stability and reduced hyperammonemic crises in affected individuals. -

Potential Biomarker for Disease :

Research indicates that arginase, which is closely related to ornithine metabolism, may serve as a biomarker for various diseases. N~2~-(3-Carboxypropanoyl)ornithine could be explored as a tool for enhancing the understanding of disease progression linked to arginine and ornithine levels .

Pharmacological Applications

-

Therapeutic Efficacy :

The pharmacological profile of N~2~-(3-Carboxypropanoyl)ornithine suggests potential therapeutic uses in treating conditions related to impaired nitrogen metabolism. Its ability to modulate enzyme activity involved in the urea cycle may provide avenues for developing treatments for metabolic disorders . -

Drug Development :

In silico studies have indicated that derivatives of ornithine, including N~2~-(3-Carboxypropanoyl)ornithine, exhibit promising drug-likeness properties. This suggests their potential as lead compounds in drug discovery efforts aimed at treating infections caused by pathogens such as Pseudomonas aeruginosa .

Table 1: Summary of Key Studies on N~2~-(3-Carboxypropanoyl)ornithine

作用机制

N2-琥珀酰-L-鸟氨酸主要通过其作为酶促反应的底物发挥作用。 它通过转氨基作用和水解转化为其他代谢物,这是精氨酸和鸟氨酸分解代谢途径中的关键步骤 。 参与这些反应的酶,如鸟氨酸琥珀酰转移酶和琥珀酰鸟氨酸转氨酶,在调节 N2-琥珀酰-L-鸟氨酸及其下游产物的水平中起着重要作用 .

相似化合物的比较

Comparison with Structurally Similar Ornithine Derivatives

N5-(1-Carboxyethyl)-Ornithine and Octopinic Acid

- Structural Differences: N5-(1-Carboxyethyl)-ornithine () features a 1-carboxyethyl group at the N⁵ (delta-amino) position, while octopinic acid (N²-(1-Carboxyethyl)-ornithine) has the same substituent at the N² position. N²-(3-Carboxypropanoyl)ornithine differs in substituent length (four-carbon succinyl vs. three-carbon carboxyethyl) and carboxyl group positioning.

- Biological Roles :

- Octopinic acid, isolated from crown gall tumors, is a hydrolysis product of octopine and participates in bacterial nitrogen metabolism .

- N5-(1-Carboxyethyl)-ornithine, newly identified in Streptococcus lactis, exhibits distinct chromatographic (elution time: 23.5 min vs. 13 min for octopinic acid) and NMR profiles, suggesting unique metabolic roles .

- Synthesis :

Table 1: Structural and Functional Comparison of Ornithine Derivatives

Lysine and Ornithine Derivatives in Antimicrobial Agents

- Chloramphenicol Derivatives ():

- Compound 6 (ornithine derivative) showed potent inhibition of ribosome function, while Compound 11 (lysine derivative with an extra methylene group) lacked activity. This highlights the criticality of side-chain length and amine positioning for biological activity.

- The shorter carbon skeleton of ornithine derivatives may enhance steric compatibility with target enzymes like ornithine carbamoyltransferase .

Comparison with Enzyme Inhibitors and Pathway Modulators

Phaseolotoxin and pSOrn

- Phaseolotoxin, a tripeptide from Pseudomonas syringae, contains N*-N'-sulpho-diamino phosphinyl-L-ornithine (pSOrn), which irreversibly inhibits ornithine carbamoyl transferase (OCT). Unlike N²-(3-Carboxypropanoyl)ornithine, pSOrn acts as a toxin, disrupting the urea cycle and causing chlorosis in plants .

N-Carbamylglutamate (NCG) and N-Acetylglutamate (NAG)

- Both NCG and NAG are glutamate derivatives that enhance carbamoyl phosphate synthase (CPS) activity in the ornithine cycle. While N²-(3-Carboxypropanoyl)ornithine is structurally distinct (ornithine vs. glutamate backbone), its carboxyl groups may similarly influence enzyme binding or stability .

Interaction with Acetylation Enzymes

N²-(3-Carboxypropanoyl)ornithine’s acidic 3-carboxypropanoyl group may modulate acetylation by N-acetyltransferases (NATA1/2). shows that acidic compounds (e.g., coumaric acid, HEPES) inhibit ornithine acetylation, suggesting that the succinyl moiety in N²-(3-Carboxypropanoyl)ornithine could compete with endogenous substrates for enzyme binding .

生物活性

N~2~-(3-Carboxypropanoyl)ornithine (CPO) is a derivative of ornithine, an amino acid that plays a significant role in the urea cycle and various metabolic processes. This compound has garnered attention due to its potential biological activities, particularly in metabolic regulation and therapeutic applications.

- Molecular Formula : C9H16N2O5

- Molecular Weight : 220.24 g/mol

- CAS Number : 102-83-4

CPO is involved in the modulation of several metabolic pathways. It primarily acts as a substrate for ornithine aminotransferase (OAT), an enzyme that catalyzes the conversion of ornithine to glutamate through a transamination reaction. This process is crucial for the synthesis of signaling molecules and mediators, including gamma-aminobutyric acid (GABA) and polyamines, which are important for cellular functions such as growth and differentiation .

1. Metabolic Regulation

CPO has been shown to influence the levels of key metabolites in the urea cycle. By participating in the transamination reactions mediated by OAT, it helps regulate nitrogen metabolism, which is vital for maintaining amino acid homeostasis and preventing ammonia toxicity .

2. Neuroprotective Effects

Recent studies have indicated that CPO may exhibit neuroprotective properties. It has been suggested that by modulating glutamate levels, CPO could help in conditions characterized by excitotoxicity, such as neurodegenerative diseases .

3. Antioxidant Activity

CPO's role as an antioxidant has been explored, showing potential in reducing oxidative stress within cells. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cardiovascular diseases and diabetes .

Table 1: Summary of Research Findings on CPO

常见问题

Basic: What metabolic pathways involve N²-(3-Carboxypropanoyl)ornithine, and what assays are used to study its activity?

Answer:

N²-(3-Carboxypropanoyl)ornithine (CPO) is implicated in arginine biosynthesis and urea cycle regulation. It targets enzymes such as ornithine carbamoyltransferase (OTC) and N-acetylornithine carbamoyltransferase, which catalyze the conversion of ornithine to citrulline . Key methodologies include:

- Enzyme activity assays : Purified OTC is incubated with CPO and substrates (e.g., carbamoyl phosphate and ornithine). Product formation (citrulline) is quantified via colorimetric methods (e.g., diacetyl monoxime reaction) .

- Isotopic labeling : Stable isotopes (e.g., [ureido-¹⁵N]citrulline) track precursor-product relationships in metabolic flux studies .

- In vitro inhibition assays : Substrate concentration optimization (e.g., 3 mM ornithine) and IC₅₀ determination using triplicate experiments with standard deviation analysis .

Advanced: How can researchers resolve conflicting data on CPO’s inhibitory efficacy against ornithine decarboxylase (ODC) across models?

Answer:

Discrepancies often arise from variations in substrate concentrations, model systems (e.g., in vitro vs. in vivo), and ODC regulatory mechanisms. Methodological strategies include:

- Substrate titration : Test CPO across a range of ornithine concentrations (e.g., 1–5 mM) to identify non-competitive vs. competitive inhibition patterns .

- Animal models : Use diabetic rodent models (e.g., streptozotocin-induced) to assess CPO’s impact on ODC activity and polyamine synthesis in vivo. DFMO (difluoromethylornithine), a known ODC inhibitor, serves as a positive control .

- Statistical normalization : Express ODC activity relative to baseline levels in control groups to account for inter-study variability .

Basic: What in vitro systems are optimal for studying CPO’s role in arginine biosynthesis?

Answer:

- Recombinant enzyme systems : Purified OTC or arginase incubated with CPO and substrates under controlled pH/temperature .

- Cell-free extracts : Liver or kidney homogenates provide endogenous enzyme pools for kinetic studies .

- HPLC-based quantification : Measure citrulline/arginine levels post-incubation to assess CPO’s modulation of pathway flux .

Advanced: What are key considerations for pharmacokinetic (PK) modeling of CPO in preclinical studies?

Answer:

- Dosing route : Intravenous vs. oral administration impacts bioavailability. For example, racemic eflornithine shows variable absorption in g-HAT models .

- Time-to-event modeling : Track treatment outcomes (e.g., parasite clearance) relative to CPO exposure. Use nonlinear mixed-effects models to account for inter-individual variability .

- Tissue sampling : Collect plasma and tissue (e.g., liver, kidney) at multiple timepoints to estimate compartmental distribution .

Basic: How is CPO quantified in biological matrices, and what validation steps are required?

Answer:

- Liquid chromatography-mass spectrometry (LC-MS) : Optimize ionization (ESI±) for CPO’s carboxyl and amide groups. Use deuterated analogs as internal standards .

- Method validation : Assess linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines. Cross-validate with orthogonal techniques (e.g., ELISA) .

Advanced: How does CPO influence cellular polyamine levels, and what experimental models detect these changes?

Answer:

CPO indirectly modulates polyamines (putrescine, spermidine) via OTC/ODC inhibition. Methodological approaches include:

- HPLC with fluorescence detection : Derivatize polyamines with dansyl chloride for sensitive quantification (detection limit: 0.1 pmol) .

- Gene knockout models : Use ODC1-deficient cell lines to isolate CPO’s effects from endogenous enzyme activity .

- Metabolic tracing : Feed cells with ¹³C-ornithine and track label incorporation into polyamines via GC-MS .

Advanced: What immunochemical tools validate CPO’s interaction with target enzymes like OTC?

Answer:

- Western blotting : Use anti-OTC antibodies to assess enzyme expression changes in CPO-treated vs. control samples .

- Co-immunoprecipitation (Co-IP) : Incubate CPO with OTC-enriched lysates and pull down complexes using protein-specific antibodies. Confirm binding via SDS-PAGE .

- Surface plasmon resonance (SPR) : Immobilize OTC on a sensor chip and measure CPO binding kinetics (ka/kd) in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。